molecular formula C11H13FO3 B14023834 Ethyl 3-fluoro-2-methoxy-6-methylbenzoate

Ethyl 3-fluoro-2-methoxy-6-methylbenzoate

Cat. No.: B14023834
M. Wt: 212.22 g/mol
InChI Key: QANINQDPJBPIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-fluoro-2-methoxy-6-methylbenzoate is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, featuring a fluoro, methoxy, and methyl substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-2-methoxy-6-methylbenzoate typically involves the esterification of 3-fluoro-2-methoxy-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-2-methoxy-6-methylbenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoates depending on the nucleophile used.

    Oxidation: Formation of 3-fluoro-2-methoxy-6-methylbenzaldehyde or 3-fluoro-2-methoxy-6-methylbenzoic acid.

    Reduction: Formation of 3-fluoro-2-methoxy-6-methylbenzyl alcohol.

Scientific Research Applications

Ethyl 3-fluoro-2-methoxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-2-methoxy-6-methylbenzoate involves its interaction with specific molecular targets. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and methyl groups can influence its overall chemical reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-fluoro-2-methoxy-3-methylbenzoate
  • Ethyl 2-fluoro-3-methoxy-6-methylbenzoate

Uniqueness

Ethyl 3-fluoro-2-methoxy-6-methylbenzoate is unique due to the specific positioning of its substituents on the benzene ring, which can significantly influence its chemical properties and reactivity compared to its isomers. This unique structure can lead to different biological activities and applications in various fields.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl 3-fluoro-2-methoxy-6-methylbenzoate

InChI

InChI=1S/C11H13FO3/c1-4-15-11(13)9-7(2)5-6-8(12)10(9)14-3/h5-6H,4H2,1-3H3

InChI Key

QANINQDPJBPIQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1OC)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.